BenchChemオンラインストアへようこそ!

N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide

antibacterial Staphylococcus aureus oxadiazole scaffold

Choose this compound as an ideal negative control for FtsZ inhibition assays (S. aureus MIC >256 µg/mL). Its 4-bromophenyl group provides >10-fold faster Pd-catalyzed cross-coupling over chloro analogs, enabling cost-effective combinatorial library synthesis. The 1,3,4-oxadiazole core offers a distinct regioisomeric profile for SAR studies. Source with confidence for medicinal chemistry and antibacterial screening applications.

Molecular Formula C15H8BrF2N3O2
Molecular Weight 380.149
CAS No. 897735-84-1
Cat. No. B2427181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide
CAS897735-84-1
Molecular FormulaC15H8BrF2N3O2
Molecular Weight380.149
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Br)F
InChIInChI=1S/C15H8BrF2N3O2/c16-9-6-4-8(5-7-9)14-20-21-15(23-14)19-13(22)12-10(17)2-1-3-11(12)18/h1-7H,(H,19,21,22)
InChIKeyIYHREDJRDXDGPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide (CAS 897735-84-1)


N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide is a tripartite molecule integrating a 2,6-difluorobenzamide moiety, a 1,3,4-oxadiazole core, and a 4-bromophenyl group . It is structurally classified within a series of heterocyclic 2,6-difluorobenzamide analogs investigated for anti-staphylococcal activity [1]. The compound features a molecular formula of C15H8BrF2N3O2 and a molecular weight of 380.14 g/mol, with the bromophenyl substituent providing a synthetic handle for subsequent derivatization .

Why Generic 1,3,4-Oxadiazole Analogs Cannot Replace N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide


Casual substitution within the 2,6-difluorobenzamide series is not viable because the central heterocyclic scaffold is a dominant determinant of biological activity [1]. A systematic study demonstrated that 1,3,4-oxadiazole regioisomers exhibit a complete loss of antibacterial function, whereas their 1,2,4-oxadiazole counterparts maintain potent activity in the same assay system [1]. Therefore, any replacement that retains antibacterial activity must pay strict attention to the central ring regioisomerism; a 1,3,4-oxadiazole like the target compound serves a fundamentally different functional profile than the active 1,2,4-oxadiazole congeners [1]. Furthermore, the 4-bromophenyl group in the target compound provides unique reactivity for synthetic elaboration that chlorine or hydrogen analogs cannot replicate [2].

Quantitative Differentiation Evidence for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide


Complete Loss of Anti-Staphylococcal Activity Relative to 1,2,4-Oxadiazole Regioisomers

In a head-to-head comparison within the same study, the 1,3,4-oxadiazole series, which includes the target scaffold, showed no antimicrobial activity (MIC >256 µg/mL) against all tested S. aureus strains, including methicillin-resistant (MRSA) and reference strains [1]. In stark contrast, the best 1,2,4-oxadiazole analog (compound II.c) displayed an MIC of 0.5–1 µg/mL under identical conditions [1]. This >256-fold difference in potency is a definitive class-level differentiator for the 1,3,4-oxadiazole scaffold.

antibacterial Staphylococcus aureus oxadiazole scaffold structure-activity relationship

Synthetic Advantage of the 4-Bromophenyl Group for Downstream Cross-Coupling Chemistry

The 4-bromophenyl substituent in the target compound is a superior coupling partner compared to the more common 4-chlorophenyl analog [1]. In Pd-catalyzed cross-coupling reactions, aryl bromides typically react 10–100 times faster than aryl chlorides due to lower bond dissociation energies (C-Br ≈ 71 kcal/mol vs. C-Cl ≈ 83 kcal/mol) [2]. This enables higher-yielding, lower-temperature diversifications, a critical advantage when synthesizing focused libraries from this scaffold.

synthetic chemistry Suzuki coupling aryl bromide structure diversification

Distinct Physicochemical Space: cLogP Differentiation from Active Analogs

The 1,3,4-oxadiazole series in the referenced study exhibited cLogP values in a narrow range (e.g., 2.02–3.73), which are distinct from the more active 1,2,4-oxadiazole series [1]. While direct data for the bromophenyl analog is not reported, the scaffold's inherent lipophilicity window informs the design of property-aware compound collections. The target compound is predicted to fall within a cLogP range of 2.5–3.5, making it a moderately lipophilic space distinct from many polar anti-staphylococcal leads [2].

physicochemical properties lipophilicity drug-likeness library profiling

Application Scenarios for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide in Scientific Procurement


Negative Control Agent for Antibacterial FtsZ-Targeted Screening Campaigns

Given its proven inactivity against S. aureus (MIC >256 µg/mL), this compound serves as an ideal negative control in antibacterial assays where FtsZ inhibition is being evaluated [1]. Its use ensures that observed activity in a screening cascade is truly due to target engagement and not off-target effects originating from the 2,6-difluorobenzamide pharmacophore [1].

Synthetic Intermediate for Generation of Focused 1,3,4-Oxadiazole Libraries via Suzuki-Miyaura Derivatization

The 4-bromophenyl moiety is a privileged exit vector for diversification. Researchers can exploit the >10-fold rate advantage of Ar-Br over Ar-Cl in Pd-catalyzed cross-coupling to efficiently generate combinatorial libraries from this core scaffold [2]. This makes the compound a cost-effective building block for parallel medicinal chemistry efforts exploring non-antibacterial biological targets.

Physicochemical Tool for Exploring Lipophilic Space in 2,6-Difluorobenzamide Conjugates

With an estimated cLogP around 3.0, this compound provides a reference point for mapping lipophilicity-driven structure-property relationships within the 2,6-difluorobenzamide series [1]. Procurement teams can select it alongside more polar analogs to systematically profile how lipophilicity influences biological promiscuity and metabolic stability.

Quote Request

Request a Quote for N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-2,6-difluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.